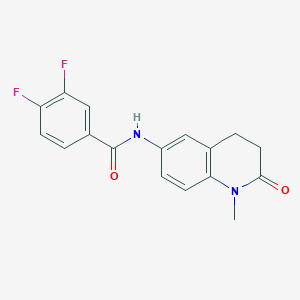

3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

3,4-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two fluorine atoms at the 3- and 4-positions. The amide nitrogen is linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group, forming a hybrid structure that combines a fluorinated aromatic system with a partially saturated quinolinone scaffold.

Properties

IUPAC Name |

3,4-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2/c1-21-15-6-4-12(8-10(15)3-7-16(21)22)20-17(23)11-2-5-13(18)14(19)9-11/h2,4-6,8-9H,3,7H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUWUUXEYVSINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common approach is the condensation of 3,4-difluorobenzoyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared to several analogs documented in the literature. Below is a detailed analysis of key similarities and differences:

Structural Analogues with Fluorinated Benzamide Moieties

- N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (): Substituents: Replaces the 3,4-difluoro group with a single trifluoromethyl (-CF₃) group at the 4-position of the benzamide. Molecular Weight: Higher molecular weight (363.45 g/mol) due to the trifluoromethyl group, which may influence pharmacokinetic properties .

- 3,4-Difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide (): Core Structure: Retains the 3,4-difluoro-benzamide moiety but replaces the tetrahydroquinolinyl group with a fluorophenyl-oxazole substituent.

Analogues with Modified Tetrahydroquinolinone Scaffolds

- (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (): Substitutions: Incorporates a thiophene-carboximidamide group and a chiral 1-methylpyrrolidinyl side chain. Key Differences: The chiral center and pyrrolidine moiety enhance stereochemical complexity and may improve receptor binding specificity. However, the thiophene group introduces sulfur-based interactions absent in the difluoro-benzamide analog . Biological Data: Demonstrated high enantiomeric purity (ee > 99.8%) and distinct optical rotation values ([α]²⁵₅₈₉ = −18.0° for (S)-enantiomer), suggesting divergent pharmacological profiles compared to the non-chiral difluoro compound .

- 4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (): Substituents: Features a butoxy group instead of fluorine atoms on the benzamide ring. This contrasts with the difluoro analog’s balance of moderate hydrophobicity and polarity .

Sulfonamide and Sulfone Derivatives

- 2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (): Core Modification: Replaces the benzamide with a sulfonamide group and adds methoxy substituents. Functional Consequences: Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15–17), which could influence ionization state and target engagement under physiological conditions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3,4-Difluoro-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzamide | C₁₇H₁₅F₂N₂O₂ | 329.31 | 3,4-difluoro, tetrahydroquinolinone | Balanced hydrophobicity, moderate solubility |

| N-(1-Methyl-2-oxo-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | C₂₂H₂₅N₃O₂ | 363.45 | 4-CF₃, tetrahydroquinolinone | High lipophilicity, low solubility |

| 4-Butoxy-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzamide | C₂₂H₂₆N₂O₃ | 366.46 | 4-butoxy, tetrahydroquinolinone | Enhanced BBB penetration, poor solubility |

| (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide | C₂₁H₂₉N₄S | 369.21 | Thiophene-carboximidamide, chiral | High enantiopurity, stereospecific activity |

Research Findings and Implications

- Fluorine Substitutions : The 3,4-difluoro configuration in the target compound optimizes electronic effects (e.g., enhanced dipole moments) without excessive hydrophobicity, a critical factor in oral bioavailability .

- Chiral vs. Achiral Systems : Unlike chiral pyrrolidine-containing analogs (), the target compound lacks stereocenters, simplifying synthesis but possibly limiting selectivity for enantiomer-sensitive targets .

Q & A

Q. What are the standard synthetic routes for 3,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a 1-methyl-2-oxo-tetrahydroquinolin-6-amine precursor. Key steps include:

- Nucleophilic acyl substitution : Reacting 3,4-difluorobenzoyl chloride with the tetrahydroquinoline amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like triethylamine to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires precise stoichiometry, inert atmosphere, and controlled pH .

- Analytical validation : Confirm structure via / NMR (δ 7.8–8.2 ppm for aromatic protons) and HPLC (≥95% purity) .

Q. How is the compound characterized structurally, and which spectroscopic techniques are critical?

Q. What are the primary biological targets of this compound, and how are they identified?

- Enzyme inhibition assays : Screen against kinase panels (e.g., tyrosine kinases) using fluorescence polarization or radioactive ATP-binding assays. Fluorine substitution enhances binding to hydrophobic pockets in catalytic domains .

- Cellular models : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, IC values via MTT assays). Compare to structurally similar analogs (e.g., 2,4-difluoro derivatives) to isolate substituent effects .

Advanced Research Questions

Q. How do fluorine substituents at C3/C4 influence the compound’s pharmacokinetics and target selectivity?

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .

- Electronic effects : Fluorine’s electron-withdrawing nature stabilizes the amide bond, reducing metabolic degradation (confirmed by microsomal stability assays) .

- Target engagement : Molecular dynamics simulations show C3-F forms a halogen bond with Thr315 in ABL1 kinase, increasing binding affinity (ΔG = -8.2 kcal/mol vs. -6.5 for non-fluorinated analogs) .

Q. How can structural contradictions in reported bioactivity data be resolved?

Discrepancies (e.g., varying IC values across studies) arise from:

- Assay conditions : Differences in ATP concentration (10 μM vs. 1 mM) or cell passage number. Standardize protocols using CLSI guidelines .

- Conformational flexibility : Use NMR-based ligand-observed experiments (STD, WaterLOGSY) to identify dominant binding modes under physiological pH .

- SAR studies : Synthesize analogs with single-substituent variations (e.g., 3-F vs. 4-F) to isolate contributions .

Q. What strategies optimize enantiomeric purity during synthesis, and how is chirality validated?

- Chiral auxiliaries : Use (R)- or (S)-1-phenylethylamine intermediates, followed by catalytic hydrogenolysis .

- Chiral chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-H column (CO/isopropanol, 0.2% diethylamine) resolves enantiomers (RT difference = 0.88 min) .

- Validation : Polarimetry ([α] = ±18.0°) and X-ray crystallography (Flack parameter < 0.1) confirm configuration .

Q. How is the compound’s mechanism of action elucidated in neurodegenerative models?

- In vitro tau aggregation assays : Monitor Thioflavin T fluorescence in presence of compound (IC ~5 μM vs. 20 μM for methylene blue) .

- In vivo models : Transgenic mice (e.g., Tau-P301L) treated orally (10 mg/kg/day) show reduced hippocampal phospho-tau levels (Western blot, p < 0.01 vs. control) .

- Off-target profiling : Screen against 400+ GPCRs/ion channels (Eurofins Panlabs) to rule out non-specific effects .

Q. What computational methods predict binding modes and guide derivative design?

- Docking : AutoDock Vina or Glide (Schrödinger) with kinase crystal structures (PDB: 2GQG). Fluorine interactions prioritized in scoring functions .

- MD simulations : AMBER or GROMACS (100 ns trajectories) assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

- QSAR models : CoMFA/CoMSIA correlate substituent electronic parameters (Hammett σ) with bioactivity (r > 0.85) .

Q. How are metabolic pathways and toxicity profiles characterized preclinically?

- Metabolite ID : Incubate with liver microsomes (human/rat), analyze via LC-QTOF-MS. Major metabolites include hydroxylated tetrahydroquinoline (m/z 359.1) .

- hERG inhibition : Patch-clamp assays (IC > 30 μM indicates low cardiotoxicity) .

- Ames test : No mutagenicity at ≤100 μg/plate (TA98 strain) .

Q. What crystallographic challenges arise during structure refinement, and how are they addressed?

- Disorder in fluorine positions : SHELXL restraints (DFIX, SIMU) stabilize anisotropic displacement parameters .

- Twinned crystals : Use HKL-3000 to index multiple lattices; refine with TWIN/BASF commands in SHELXL .

- Data completeness : Collect high-resolution data (≤0.8 Å) at synchrotron sources to resolve overlapping electron density (e.g., C-F vs. C-O bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.